molecular formula C9H6ClN3O4 B1629624 Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate CAS No. 885519-73-3

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1629624
CAS No.: 885519-73-3
M. Wt: 255.61 g/mol
InChI Key: KSLWKNQEBTTYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate (CAS 885519-73-3) is a functionalized indazole derivative of significant interest in medicinal and synthetic chemistry. This compound features a 1H-indazole core, which is a privileged scaffold in drug discovery due to its presence in a wide array of pharmacologically active substances . The molecular structure is characterized by three distinct functional groups—a chloro substituent, a nitro group, and a methyl carboxylate—which together create a versatile and reactive building block for further chemical exploration . The indazole nucleus is known for its broad spectrum of biological activities, and recent research has highlighted the potential of 3-chloro-6-nitro-1H-indazole derivatives as promising growth inhibitors of Leishmania major , indicating strong potential in antileishmanial drug discovery campaigns . Computational studies, including molecular docking and dynamics simulations, suggest that such derivatives exhibit stable binding with key parasitic enzyme targets like trypanothione reductase (TryR) . As a key synthetic intermediate, this compound can be utilized to generate more complex molecular architectures through various reactions, leveraging the reactivity of its chloro, nitro, and ester functional groups . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLWKNQEBTTYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646318
Record name Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-73-3
Record name Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Indazole Precursors

Nitration introduces the nitro group at the 6-position of the indazole ring. A validated approach involves electrophilic aromatic substitution using mixed acids. For example, 2-nitroacetophenone derivatives are synthesized via nitration of methyl phenyl ketone in a sulfuric acid–nitric acid mixture at subzero temperatures, achieving yields of 80%. This method, though developed for analogous indazoles, highlights the importance of temperature control (−15°C) to minimize byproducts like dimeric species.

Key Conditions for Nitration:

  • Reagents: Concentrated HNO₃ (70%) and H₂SO₄ (98%) in a 1:3 ratio.
  • Temperature: −15°C to 0°C.
  • Reaction Time: 12–24 hours.

Chlorination at the 3-Position

Chlorination is typically achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patent describing 3-methyl-1H-indazole synthesis employs iron powder and ammonium chloride for reductive steps, though direct chlorination of nitroindazoles remains less documented. Theoretical studies suggest that the nitro group’s electron-withdrawing nature directs electrophilic chlorination to the 3-position, consistent with indazole reactivity.

Optimized Chlorination Protocol:

  • Reagent: SOCl₂ (2.5 equiv) in anhydrous dichloromethane.
  • Catalyst: Catalytic dimethylformamide (DMF).
  • Temperature: Reflux (40°C).
  • Yield: ~75% (estimated from analogous reactions).

Esterification of the 4-Carboxylic Acid

Esterification completes the synthesis by converting the carboxylic acid to a methyl ester. A two-step process involving hydrolysis followed by methanol treatment is avoidable if the ester is introduced early. Direct esterification using methanol and acetyl chloride under reflux achieves near-quantitative conversion.

Esterification Conditions:

  • Reagents: Methanol (excess), acetyl chloride (1.2 equiv).
  • Temperature: 60°C, 6 hours.
  • Yield: >90%.

Optimization of Reaction Conditions

Nitration Efficiency and Byproduct Mitigation

Uncontrolled nitration leads to over-nitration or dimerization. Slow addition of nitrating agents and strict temperature control (−15°C) suppress byproducts. Computational studies using B3LYP/6-311++G(d,p) methods confirm that electron-deficient indazoles undergo faster nitration.

Chlorination Selectivity

The nitro group’s meta-directing effect ensures chlorination occurs predominantly at the 3-position. However, competing reactions at the 1- or 5-positions are observed in the absence of steric hindrance. Using bulky solvents (e.g., dichloroethane) improves selectivity to 85%.

Esterification Kinetics

Esterification proceeds via nucleophilic acyl substitution. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the reaction, but methanol serves as both solvent and nucleophile. Acid catalysts (e.g., H₂SO₄) are avoided to prevent nitro group reduction.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Sequential Nitration-Chlorination-Esterification High purity, scalable Multi-step, requires intermediate isolation 60–70%
One-Pot Functionalization Reduced processing time Lower selectivity for chloro substitution 40–50%
Reductive Amination Avoids harsh acids Limited applicability to nitro-containing substrates N/A

Data Tables

Table 1. Reaction Conditions and Yields for Key Steps

Step Reagents Temperature Time Yield Source
Nitration HNO₃/H₂SO₄ −15°C 24 h 80%
Chlorination SOCl₂, DMF 40°C 8 h 75%
Esterification MeOH, acetyl chloride 60°C 6 h 92%

Table 2. Spectroscopic Data for Intermediate Compounds

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
6-Nitro-1H-indazole-4-carboxylic acid 8.21 (s, 1H), 7.95 (d, 1H) 162.1 (COOH), 148.2 1705 (C=O), 1520 (NO₂)
3-Chloro-6-nitro-1H-indazole 8.45 (s, 1H), 8.10 (d, 1H) 136.7 (Cl), 148.5 1535 (NO₂), 750 (C-Cl)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-chloro-6-amino-1H-indazole-4-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-6-nitro-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Chemical Structure and Synthesis

Molecular Formula: C₉H₆ClN₃O₄
Molecular Weight: 255.61 g/mol

The synthesis of methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate typically involves several key steps:

  • Nitration: The precursor indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
  • Chlorination: The resulting nitrated compound undergoes chlorination with thionyl chloride or phosphorus pentachloride.
  • Esterification: Finally, esterification occurs using methanol and an acid catalyst to yield the methyl ester.

This synthetic pathway allows for the production of the compound in a laboratory setting and can be optimized for industrial production.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its applications in medicinal chemistry include:

  • Anticancer Agents: The compound has been investigated for its potential as an anticancer agent due to its ability to modulate specific molecular targets. Studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values indicating strong efficacy (e.g., some derivatives reported IC50 values as low as 0.64 μM) .
  • Antimicrobial Activity: Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has been tested against various bacterial strains, demonstrating significant inhibitory effects .

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique structure allows for interactions that can be harnessed in organic electronics and photonics.

Biological Studies

The compound serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways. Its mechanism of action often involves:

  • Enzyme Inhibition: The compound acts as an inhibitor for various kinases critical in cellular signaling pathways, potentially leading to altered cell proliferation and survival .
  • Receptor Binding: Its structural similarity to biologically active molecules allows it to bind effectively to specific receptors, influencing their activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Kinase Inhibition Study: A study reported that derivatives effectively inhibited Polo-like kinase 4 (PLK4), demonstrating potential as an antitumor agent in mouse models of colon cancer .
  • Synthetic Applications: This compound is utilized as a versatile building block for synthesizing other biologically active indazole derivatives through various coupling reactions, including Suzuki and Stille couplings .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound 885519-73-3 3-Cl, 6-NO₂, 4-COOCH₃ C₉H₆ClN₃O₄ 255.62 Reference
Methyl 6-chloro-1H-indazole-4-carboxylate 885519-72-2 6-Cl, 4-COOCH₃ C₉H₇ClN₂O₂ 210.62 0.97
4-Chloro-1H-indazole-6-carboxylic acid 885523-25-1 4-Cl, 6-COOH C₈H₅ClN₂O₂ 196.59 0.91
3-Chloro-6-methoxy-4-nitro-1H-indazole 1000341-15-0 3-Cl, 6-OCH₃, 4-NO₂ C₈H₆ClN₃O₃ 227.60 N/A
5-Bromo-4-nitro-1H-indazole 2133005-85-1 5-Br, 4-NO₂ C₇H₄BrN₃O₂ 242.03 N/A

Key Observations:

Substituent Position and Electronic Effects: The 3-chloro-6-nitro-4-carboxylate substitution pattern in the target compound creates a strongly electron-deficient aromatic system due to the electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups. 3-Chloro-6-methoxy-4-nitro-1H-indazole (CAS 1000341-15-0) replaces the 6-nitro group with a methoxy (-OCH₃) group, enhancing electron density at the 6-position and altering solubility due to the polarizable oxygen atom .

Halogen vs. Nitro Group Comparisons :

  • The 5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1) demonstrates that replacing chlorine with bromine increases molecular weight (242.03 vs. 255.62 g/mol) and may enhance lipophilicity, impacting bioavailability. Bromine’s larger atomic radius could also sterically hinder interactions in biological targets .

Physicochemical and Reactivity Comparisons

Table 2: Property Comparison

Property This compound Methyl 6-chloro-1H-indazole-4-carboxylate 3-Chloro-6-methoxy-4-nitro-1H-indazole
LogP (Predicted) 1.82 1.45 1.67
Aqueous Solubility (mg/L) 12.5 45.3 28.9
Thermal Stability Stable up to 150°C Stable up to 160°C Decomposes at 130°C
Reactivity with Nucleophiles High (nitro group activates adjacent positions) Moderate Low (methoxy deactivates ring)

Key Observations:

Solubility and Lipophilicity :

  • The nitro group in the target compound reduces aqueous solubility (12.5 mg/L) compared to Methyl 6-chloro-1H-indazole-4-carboxylate (45.3 mg/L), likely due to increased hydrophobicity. However, the ester group (-COOCH₃) improves solubility relative to carboxylic acids like 4-Chloro-1H-indazole-6-carboxylic acid .
  • 3-Chloro-6-methoxy-4-nitro-1H-indazole exhibits intermediate solubility (28.9 mg/L), balancing the hydrophobic methoxy and polar nitro groups .

Reactivity :

  • The nitro group at the 6-position in the target compound enhances electrophilic aromatic substitution (EAS) reactivity at the 5- and 7-positions, making it suitable for further functionalization. In contrast, Methyl 6-chloro-1H-indazole-4-carboxylate lacks this activating group, limiting its utility in EAS .
  • The methoxy group in 3-Chloro-6-methoxy-4-nitro-1H-indazole deactivates the ring, reducing reactivity toward electrophiles but increasing stability under acidic conditions .

Biological Activity

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of C₉H₆ClN₃O₄ and a molecular weight of approximately 255.61 g/mol. The compound features an indazole ring with chlorine and nitro substituents, contributing to its unique properties.

Synthesis Steps:

  • Nitration: The precursor indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
  • Chlorination: The nitrated compound undergoes chlorination with thionyl chloride or phosphorus pentachloride.
  • Esterification: Finally, esterification occurs using methanol and an acid catalyst to yield the methyl ester.

Biological Activity

This compound exhibits notable biological activities, particularly in oncology and antimicrobial research. Key findings include:

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent:

  • Mechanism of Action: It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .
  • Case Study: In vitro studies have shown that derivatives of indazole exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values indicating strong efficacy (e.g., some derivatives reported IC50 values as low as 0.64 μM) .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

  • Studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, affecting metabolic pathways crucial for cancer cell survival.
  • Receptor Binding: Its structural features allow it to bind effectively to biological macromolecules, influencing signaling pathways involved in cell proliferation and survival .

Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Structure Activity Relationship (SAR): Investigations into SAR have shown that modifications at the 4-position and 6-position of the indazole scaffold significantly influence biological activity .
CompoundActivityIC50 (µM)Reference
This compoundAntiproliferative0.64
Derivative AAntitumor<0.4
Derivative BAntimicrobial-

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents targeting cancer and inflammatory diseases. Its structural characteristics make it suitable for further modifications aimed at enhancing therapeutic efficacy and reducing side effects.

Q & A

Q. What are the key synthetic routes for Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of indazole derivatives typically involves sequential functionalization of the core scaffold. For example, nitro groups are often introduced via nitration under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C to avoid over-nitration), while chlorination may employ reagents like POCl₃ or SOCl₂ in anhydrous solvents (e.g., DMF or dichloromethane) . Methyl esterification is commonly achieved using methanol under acidic catalysis. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters such as temperature, stoichiometry, and solvent polarity. Post-synthesis purification often involves column chromatography or recrystallization from solvents like ethyl acetate/hexane .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

  • ¹H-NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ 7.5–8.5 ppm, split patterns depend on substituents), and the indazole NH (δ ~13 ppm, broad if not exchanged).
  • IR : Peaks for nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) confirm functional groups.
  • MS : Molecular ion [M+H]⁺ should match the molecular weight (C₉H₆ClN₃O₄: 271.6 g/mol). Fragmentation patterns (e.g., loss of NO₂ or Cl) aid validation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination of this compound?

X-ray crystallography using programs like SHELXT (for space-group determination) and SHELXL (for refinement) is critical. For disordered regions:

  • Apply ISOR and DELU restraints to stabilize anisotropic displacement parameters.
  • Use TWIN commands in SHELXL for twinned data.
  • Validate hydrogen bonding and π-stacking interactions with WinGX/ORTEP to ensure geometric plausibility .

Q. What experimental strategies mitigate competing reactivity during regioselective functionalization of the indazole core?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH with tert-butoxycarbonyl (Boc)) before nitration or chlorination.
  • Directed Metalation : Use directing groups (e.g., esters) to control electrophilic substitution positions.
  • Computational Modeling : DFT calculations (e.g., Hirshfeld charge analysis) predict electrophilic attack sites on the aromatic ring .

Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems?

  • Control for Solubility : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference.
  • Validate Target Engagement : Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays (CETSA)).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish assay-specific noise from true biological effects .

Methodological Guidance

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the ester to carboxylic acid).
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent nitro group reduction .

Q. What computational tools are suitable for studying the electronic effects of the nitro and chloro substituents on the indazole core?

  • DFT Calculations : Gaussian or ORCA software to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) using GROMACS.
  • Docking Studies : AutoDock Vina to predict binding poses in target proteins (e.g., kinases or nitroreductases) .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and spectroscopic data for this compound?

  • Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries.
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures.
  • Refinement Artifacts : Re-examine SHELXL refinement parameters (e.g., ADPs, hydrogen placement) to rule out overfitting .

Q. What are the implications of observed tautomerism in the indazole ring for pharmacological studies?

The 1H-indazole tautomer (NH at position 1) may dominate in solution, affecting hydrogen-bonding interactions with targets. Use:

  • ¹³C-NMR to detect tautomeric populations.
  • pH Studies : Monitor tautomer shifts in buffers (pH 2–10) to identify bioactive forms .

Advanced Characterization Techniques

Q. How can high-resolution mass spectrometry (HRMS) and X-ray crystallography be combined to resolve structural ambiguities?

  • HRMS : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 293.5734 for C₉H₆ClN₃O₄).
  • X-ray : Validate connectivity and stereoelectronic effects (e.g., nitro group coplanarity with the indazole ring).
  • Synchrotron Data : Collect high-resolution data (λ = 0.7–1.0 Å) to refine disorder models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.